Product packaging for Adamantane(Cat. No.:CAS No. 19740-18-2)

Adamantane

Cat. No.: B10759757
CAS No.: 19740-18-2
M. Wt: 136.23 g/mol
InChI Key: ORILYTVJVMAKLC-UHFFFAOYSA-N
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Description

Adamantane is a classic diamondoid compound, renowned for its unique, rigid, and symmetrical tricyclic structure that resembles the unit cell of a diamond. This exceptional structural characteristic confers remarkable thermal stability and lipophilicity, making it an invaluable building block in advanced scientific research. Its primary application lies in medicinal chemistry, where the this compound moiety is employed to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. This is exemplified by its critical role in antiviral agents, such as the influenza neuraminidase inhibitors amantadine and rimantadine, where its bulky hydrophobic structure facilitates interaction with the viral M2 proton channel. Beyond pharmaceuticals, this compound serves as a fundamental core for constructing robust supramolecular structures, including this compound-based metal-organic frameworks (MOFs) and host-guest complexes with cyclodextrins, which are pivotal in developing novel drug delivery systems and molecular devices. In material science, its high symmetry and stability make it a precursor for ultra-strong diamondoid nanomaterials and polymers with enhanced thermal and mechanical properties. This product is strictly intended for research applications in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B10759757 Adamantane CAS No. 19740-18-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

adamantane
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InChI

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2
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InChI Key

ORILYTVJVMAKLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1C2CC3CC1CC(C2)C3
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Molecular Formula

C10H16
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DSSTOX Substance ID

DTXSID5022017
Record name Adamantane
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Molecular Weight

136.23 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name Adamantane
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CAS No.

281-23-2
Record name Adamantane
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Advanced Synthetic Methodologies and Derivatization of Adamantane

Evolution of Adamantane (B196018) Core Synthesis Techniques

The synthesis of the this compound core primarily relies on the skeletal rearrangement of readily available cyclic hydrocarbons with the same molecular formula, C₁₀H₁₆. wikidoc.orgwikipedia.org This isomerization process is typically catalyzed by strong acids.

Catalytic Rearrangement Approaches: Historical and Contemporary Lewis Acid Catalysis

Historically, the first practical synthesis of this compound was reported by Schleyer in 1957, involving the isomerization of endo-tetrahydrodicyclopentadiene (B1210996) using Lewis acids, particularly aluminum chloride (AlCl₃). wikidoc.orgwikipedia.orgsciencemadness.org This method significantly increased the yield compared to previous routes, making this compound more accessible for research and applications. wikipedia.org

Lewis acids, such as AlCl₃, BF₃, TiCl₄, SbCl₅, FeCl₃, SnCl₄, and NbCl₅, are effective catalysts for the isomerization of tricyclic saturated hydrocarbon compounds with 10 or more carbon atoms to yield adamantanes. researchgate.net The mechanism often involves carbocation intermediates, which undergo a series of Wagner-Meerwein rearrangements leading to the thermodynamically stable this compound structure. sciencemadness.orgsemanticscholar.org

Contemporary research continues to explore modified Lewis acid systems and reaction conditions to improve efficiency and address environmental concerns associated with traditional catalysts like AlCl₃. semanticscholar.orgupv.escsic.es Supported Lewis acids, where the Lewis acid is immobilized on a solid support, have been investigated to facilitate catalyst separation and reduce corrosion. semanticscholar.orgscirp.org Studies have shown that both strong Lewis acid sites and strong Brønsted acid sites can play a role in the isomerization process, influencing the selectivity towards intermediate products like exo-tetrahydrodicyclopentadiene (B1248782) and the final this compound product. semanticscholar.orgscirp.org

Enhanced Synthesis Methods: Ultrasound and Superacid Catalysis

Further advancements in this compound synthesis have involved the use of enhanced catalytic methods, including ultrasound and superacid catalysis. wikipedia.orgwikiwand.com The application of ultrasound irradiation can increase reaction rates and yields in various chemical processes, potentially including this compound synthesis. Superacids, which are acids stronger than 100% sulfuric acid, can provide highly acidic environments that promote challenging skeletal rearrangements. researchgate.net The use of superacids like HF·SbF₅ and HSO₃F·SbF₅ has been reported in the isomerization of tetrahydrodicyclopentadiene (B3024363) to this compound. researchgate.net These enhanced methods have been shown to increase this compound synthesis yields significantly, reaching up to 60% and even 98% in some cases. wikipedia.orgwikiwand.com

Heterogeneous Catalysis: Application of Zeolites in this compound Production

Heterogeneous catalysis, particularly utilizing zeolites, has emerged as a promising environmentally friendly alternative to homogeneous Lewis acid catalysis for this compound production. upv.escsic.esresearchgate.net Zeolites are porous aluminosilicate (B74896) materials with well-defined structures and tunable acidity, which can act as solid acid catalysts. upv.esresearchgate.net

Studies have investigated the effectiveness of various zeolites, such as zeolite Y, beta, mordenite, and ZSM-5, for the isomerization of endo-tetrahydrodicyclopentadiene to this compound. upv.esresearchgate.net Zeolite Y, specifically in its hydrogen form, has shown promising activity. researchgate.net The catalytic performance of zeolites in this reaction is influenced by factors such as pore size, acidity, and the Si/Al ratio in the zeolite framework. upv.esscirp.orgresearchgate.net Large pores and strong acid sites contribute to higher activity and selectivity. upv.esscirp.org While zeolites offer advantages in terms of separation and reduced corrosion compared to traditional Lewis acids, achieving high yields and selectivities can still be a challenge, and catalyst deactivation due to coke formation can occur. researchgate.net Research continues to focus on optimizing zeolite catalysts and reaction conditions for improved this compound production. upv.escsic.es

Ionic Liquid-Mediated Synthesis Pathways

Ionic liquids (ILs), salts that are liquid at or below 100°C, have been explored as alternative reaction media and catalysts for this compound synthesis. mdpi.comresearchgate.netnih.govrsc.orgairitilibrary.com Acidic ionic liquids, particularly those containing chloroaluminate anions (e.g., [Et₃NH]⁺[Al₂Cl₇]⁻), exhibit strong Lewis acidity and have been used to catalyze the isomerization of tricyclic decanes to this compound. researchgate.netairitilibrary.com

Ionic liquids can offer several advantages, including low vapor pressure, tunable properties, and the ability to dissolve a variety of organic compounds and catalysts. airitilibrary.com They can act as both the solvent and the catalyst in the isomerization reaction. researchgate.netairitilibrary.com Studies have demonstrated the successful synthesis of this compound through ionic liquid-promoted isomerization of tricyclo[5.2.1.0²,⁶]decanes, achieving notable yields. researchgate.net The composition of the ionic liquid, reaction temperature, and reaction time can influence the conversion and selectivity of the isomerization. airitilibrary.com Ionic liquid-based methods are considered more environmentally benign compared to traditional AlCl₃-based processes. researchgate.net

Regioselective and Stereoselective Functionalization of the this compound Core

While the synthesis of the this compound core has become more efficient, the selective functionalization of this rigid hydrocarbon remains an active area of research. Due to its symmetry and the nature of its C-H bonds, achieving regiocontrol (selectivity for specific carbon positions) and stereocontrol (selectivity for specific spatial arrangements) in functionalization reactions can be challenging. mdpi.com

Selective Halogenation and Introduction of Diverse Functional Groups

Functionalization of the this compound core often begins with the introduction of a handle, such as a halogen atom, which can then be transformed into other functional groups. mdpi.comwikipedia.orgacs.org Selective halogenation, particularly bromination and fluorination, has been widely studied. wikipedia.orgnih.govnih.gov

The reactivity of the C-H bonds in this compound follows a specific order, with tertiary C-H bonds being more reactive than secondary ones in many radical and carbocation-mediated reactions. rsc.orgnih.gov This inherent reactivity difference can be exploited to achieve some degree of regioselectivity. For instance, radical halogenation often shows preferential reactivity at the tertiary positions. rsc.orgnih.gov

However, achieving high regioselectivity, especially for introducing functional groups at specific secondary positions or differentiating between equivalent tertiary positions, often requires the use of specific catalysts, reagents, or reaction conditions. nih.govresearchgate.net For example, selective fluorination of adamantanes at tertiary carbons has been achieved using electrochemical methods with specific electrolytes. nih.gov The ratio of products like 1-bromothis compound (B121549) and 2-bromothis compound (B1268071) in bromination reactions can be influenced by the reagents and catalysts employed. nih.gov

Beyond halogenation, various methods have been developed for introducing a diverse range of functional groups onto the this compound core, including hydroxyl, amino, carbonyl, carboxyl, and aryl groups. mdpi.comrsc.orgcuni.czrsc.orgresearchgate.net These transformations often involve carbocation or radical intermediates, leveraging their unique stability and reactivity within the this compound cage. rsc.orgnih.govrsc.org

Techniques for functionalization include:

Nucleophilic substitution reactions of halogenated adamantanes, which typically proceed via an Sɴ1 mechanism involving stable tertiary adamantyl cations. rsc.org

Oxidation reactions to introduce hydroxyl or carbonyl groups. researchgate.net

Friedel-Crafts reactions for introducing aryl substituents, particularly with activated aromatic compounds in the presence of Lewis acids. wikipedia.org

Radical-based functionalization reactions that directly convert C-H bonds to C-C bonds, allowing the introduction of groups like alkenes, alkynes, arenes, and carbonyl groups. rsc.orgrsc.org

Directed C-H functionalization methods that utilize directing groups attached to the this compound core to guide the functionalization to specific positions. mdpi.comcuni.cz

Ritter reaction for the introduction of amino groups. mdpi.comresearchgate.net

Achieving regioselective functionalization often involves carefully controlling the reaction conditions, catalyst choice, and the nature of the functionalizing agent. nih.govresearchgate.net Research continues to explore new catalytic systems and methodologies to achieve higher levels of regiocontrol and stereocontrol in the functionalization of the this compound core, enabling the synthesis of complex this compound derivatives with tailored properties for various applications. scilit.comresearchgate.net

Controlled Oxidation for the Synthesis of this compound Polyols

Controlled oxidation is a key method for introducing hydroxyl groups onto the this compound core, leading to the formation of this compound polyols. These compounds, particularly tertiary tetraols, are valuable intermediates for synthesizing highly symmetric molecules with distinct properties. mdpi.com

Methods for the synthesis of this compound polyols often involve the oxidation of adamantan-1-ol or other this compound derivatives using various oxidants. For instance, this compound-1,3-diol can be obtained through the oxidation of adamantan-1-ol. researchgate.net this compound-1,3,5-triol and this compound-1,3,5,7-tetraol can also be synthesized through oxidation and hydrolysis routes. researchgate.net

Recent research has explored one-stage catalytic oxidation methods using environmentally friendly reagents like hydrogen peroxide in combination with specific catalytic complexes. mdpi.com Studies have shown that the conversion and oxidation depth of this compound are influenced by factors such as the ratio of components in the solvent mixture and the method of oxidizer introduction when using catalysts like a dimer form of 1:1 dimethylglyoxime (B607122) and copper dichloride complex. mdpi.com

Preparation of Adamantyl-Containing Isocyanides

Adamantyl-containing isocyanides, such as 1-adamantyl isocyanide (C₁₁H₁₅N, PubChem CID: 140885), are characterized by the presence of the isocyanide functional group (-NC) attached to the stable this compound skeleton. ontosight.aiuni.lunih.gov Their unique structure and reactivity make them useful building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions. ontosight.aimdpi.com

The synthesis of adamantyl isocyanides typically involves the reaction of adamantyl derivatives with isocyanide-forming reagents. A common method is the dehydration of adamantyl formamides. This process often utilizes dehydrating agents such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, usually carried out in aprotic solvents such as dichloromethane (B109758). rsc.orgrsc.org

Research has focused on optimizing these synthetic routes, including developing single-step methods to avoid the use of highly toxic reagents and improve yields. mdpi.com For example, a single-step method for synthesizing 1-(1-isocyanoethyl)this compound with a high yield (92%) has been reported, involving the reaction of 1-(1-adamantylethyl)amine with chloroform (B151607) and potassium tert-butoxide in a dichloromethane/tert-butanol mixture. mdpi.com This represents a significant improvement over traditional two-step methods that yielded 65%. mdpi.com

Data on the synthesis of 1-adamantyl isocyanide on a larger scale (0.5 mol) using 1-adamantyl formamide, triethylamine, and phosphorus oxychloride in dichloromethane has shown high yields (97%). rsc.org

Here is a table summarizing a reported synthesis of 1-Adamantyl Isocyanide:

ReactantAmount (mmol)SolventBaseDehydrating AgentTemperature (°C)Time (min)Yield (%)
1-Adamantyl formamide500DichloromethaneTriethylaminePhosphorus oxychloride01097

Synthesis of Adamantyl-Derived Schiff Bases and Hydrazide–Hydrazone Compounds

Adamantyl-derived Schiff bases and hydrazide–hydrazone compounds are classes of organic molecules that incorporate the this compound core and are synthesized through condensation reactions. Schiff bases are formed by the condensation of amines with aldehydes or ketones, containing an imine (>C=N-) functional group. nih.gov Hydrazide–hydrazones are formed from the reaction of hydrazides with aldehydes or ketones, featuring a hydrazone (>C=N-N<) moiety.

The synthesis of adamantyl-derived Schiff bases typically involves the reaction of an adamantyl-containing amine with an appropriate aldehyde or ketone. uokerbala.edu.iqechemcom.com For example, new Schiff base derivatives containing the this compound moiety have been synthesized starting from adamantanol, which is converted to an amine derivative that then reacts with aromatic aldehydes. echemcom.com

Adamantyl-containing hydrazide–hydrazone compounds are often synthesized by the condensation of this compound carboxylic acid hydrazide with various aldehydes or ketones. mdpi.commdpi.comnih.gov A common route involves the preparation of hydrazide of 1-adamantanecarboxylic acid, followed by its condensation with aromatic aldehydes or ketones. mdpi.com For instance, 1-adamantyl carbohydrazide (B1668358) (PubChem CID: 337203) has been used as a key intermediate in the synthesis of hydrazide–hydrazones with a 1-adamantyl carbonyl moiety. nih.govnih.gov

These compounds have attracted interest due to their potential biological activities. mdpi.commdpi.comnih.gov

Organometallic Approaches in Adamantyl Framework Functionalization

Organometallic chemistry plays a significant role in the functionalization of the this compound framework, allowing for the selective introduction of various functional groups through the formation and reaction of organometallic intermediates. researchgate.netresearchgate.netdntb.gov.ua

Traditional methods for this compound alkylation have involved pre-functionalized halo-adamantanes reacting with organometallic reagents such as those used in Wurtz and Grignard reactions. nih.gov However, modern approaches aim for direct C-H activation of this compound, which is more atom-economical and reduces the number of synthetic steps. nih.gov

Recent research has focused on developing mild and convenient systems for the selective preparation of substituted adamantyl zinc and magnesium reagents (Ad-MX). researchgate.netresearchgate.net These organometallic species can then participate in various catalytic methods, including Negishi cross-coupling reactions, acylation, arylation, thiolation, 1,2/1,4-addition, alkynylation, amination, halogenation, and allylation, to selectively functionalize the this compound scaffold. researchgate.netresearchgate.net

The synthesis of substituted adamantanes often proceeds via carbocation or radical intermediates, which exhibit unique stability and reactivity compared to simple hydrocarbon derivatives. researchgate.netnih.gov Direct C-H functionalization methods, particularly radical-based reactions, are being explored to convert adamantoid C-H bonds directly into C-C bonds, introducing diverse functional groups. researchgate.netnih.gov

Design and Synthesis of Rigid Multivalent this compound Scaffolds

The inherent rigidity and well-defined three-dimensional structure of this compound make it an ideal scaffold for the design and synthesis of rigid multivalent systems. nih.govnih.govacs.orgconnectedpapers.com These scaffolds are particularly useful for presenting multiple ligands in a specific geometry, which can enhance binding affinity and specificity in interactions with biological targets like cell surface epitopes. nih.govacs.org

Multivalent this compound scaffolds have been designed to expose functional groups in a defined spatial arrangement. For example, scaffolds based on arylated this compound derivatives have been developed to present three carboxylic acid groups in a tripodal geometry for conjugating targeting ligands. nih.govacs.org Additionally, an amino group at a different bridgehead position can serve as a flexible linker for attaching effector molecules without interfering with the primary binding. nih.gov

Synthetic strategies for these multivalent scaffolds often involve multi-step routes starting from substituted this compound derivatives. nih.govnih.govacs.org For instance, a route to 1,3,5,7-tetrasubstituted this compound derivatives has been described, starting from this compound and involving multiple steps to introduce different functional groups at specific bridgehead positions. nih.gov These tetravalent cage compounds, with functional groups like activated carboxylic acid derivatives and protected amines, are proposed as scaffolds for assembling ligand/marker conjugates for studying multivalent ligand-receptor interactions. nih.gov A key intermediate in some syntheses of tetravalent this compound derivatives is triethynyl this compound. nih.gov

Two synthetic strategies to rigid multivalent scaffolds based on this compound, starting from arylated this compound derivatives, have been reported, yielding target compounds in 5 and 7 steps, respectively. nih.govacs.org These scaffolds were designed to orient three carboxylic acids in a tripodal geometry and a primary amine for conjugation to an effector molecule. nih.gov

Here is a table outlining the reported synthetic strategies for rigid multivalent this compound scaffolds:

Starting MaterialStrategyNumber of StepsKey Functional Groups IntroducedDesigned Geometry
Arylated this compound derivativeRoute I5Carboxylic acids, AmineTripodal
Arylated this compound derivativeRoute II7Carboxylic acids, AmineTripodal
This compound-8Activated carboxylic acid derivatives, Protected amineTetrahedral

Theoretical and Computational Chemistry of Adamantane and Its Derivatives

Quantum Chemical Investigations of Adamantane (B196018) Electronic Structure

Quantum chemical methods provide insights into the electronic distribution, energy levels, and bonding characteristics of this compound. These investigations are fundamental to predicting its behavior in various chemical environments and its potential applications in materials science and nanotechnology. tsri.or.th

Density Functional Theory (DFT) Applications in this compound Studies

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of this compound and its derivatives due to its balance of computational cost and accuracy. tsri.or.thdergipark.org.trmdpi.comrsc.orgacs.org DFT calculations have been applied to investigate the structural, electronic, and optical properties of this compound, including the effects of substitution with various atoms or functional groups. tsri.or.thmdpi.comnih.govdoi.org For instance, DFT studies using functionals like B3LYP and wB97XD, often combined with basis sets such as 6-31G(d,p) or 6-311++G**, have been used to optimize geometries and calculate electronic properties. tsri.or.thdergipark.org.trrsc.orgnih.gov These calculations can provide information on total electronic energies, structural parameters like bond lengths and angles, and the distribution of electron density. tsri.or.thmdpi.comnih.gov DFT has also been employed to study the interaction energies in this compound clusters and with other molecules, such as benzene (B151609), highlighting the role of interactions like C-H...π. mdpi.comnih.govresearchgate.net

High-Level Computational Methods (e.g., Coupled Cluster Calculations) for Electronic Properties

While DFT is computationally efficient, high-level ab initio methods, such as Coupled Cluster (CC) calculations, are employed to achieve higher accuracy in determining the electronic properties of this compound and its derivatives, particularly for properties sensitive to electron correlation. mdpi.comresearchgate.net Coupled cluster methods, such as CCSD(T), are considered highly accurate for calculating electronic energies and confirming results obtained from DFT. mdpi.comrsc.org For example, coupled cluster calculations have been used to validate the predictions of electronic behavior transitions in boron-substituted adamantanes. mdpi.com These methods, although computationally more demanding, provide a more rigorous treatment of electron correlation, leading to more accurate energy differences and electronic properties. mdpi.comiastate.edud-nb.info Coupled cluster calculations have also been used to study the excitation spectrum of sila-adamantane. aps.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Transitions

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity, electronic transitions, and optical properties of this compound. mdpi.comugm.ac.id The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's electronic and optical behavior, including its conductivity and absorption characteristics. acs.orgjocpr.com

Pristine this compound typically exhibits a large HOMO-LUMO gap, consistent with its insulating nature. tsri.or.thacs.org Computational studies using DFT and TD-DFT have investigated how this gap changes upon substitution or functionalization. tsri.or.thmdpi.comnih.govresearchgate.netrsc.orgugm.ac.idacs.org For instance, substitution with boron atoms has been shown to significantly narrow the HOMO-LUMO gap, with the extent of reduction depending on the position and number of boron atoms. mdpi.comnih.gov

The distribution and energy levels of HOMO and LUMO orbitals are also analyzed to understand electron-donating and electron-accepting capabilities and potential charge transfer within the molecule or its complexes. dergipark.org.trmdpi.comresearchgate.netugm.ac.idresearchgate.net Changes in the HOMO and LUMO energies and their spatial distribution upon substitution or in different environments (e.g., solvents) provide insights into the molecule's reactivity and optical response. mdpi.comresearchgate.netresearchgate.net

Table: Selected HOMO-LUMO Gaps for this compound and Boron-Substituted Derivatives

CompoundMethodBasis SetHOMO-LUMO Gap (eV)Reference
This compoundDFT (B3LYP)6-31G(d)- mdpi.com
This compoundDFT (various)-5.7 - 9.7 tsri.or.th
This compoundDFT (B3LYP)6-31G- ugm.ac.id
1,3-di-bora-adamantane (C1)CCSD(T)CC-pVDZ- mdpi.com
1,3,5-tri-bora-adamantane (C1)CCSD(T)CC-pVDZ- mdpi.com
Tetra-bora-adamantane (C1)DFT (B3LYP)6-31G(d)56% reduction vs Ada mdpi.comnih.gov
Tetra-bora-adamantane (C2)DFT (B3LYP)6-31G(d)44.5% reduction vs Ada mdpi.comnih.gov
1-Adamantanol dimer (AD1)DFT (B3LYP)6-31G(d,p)8.04 dergipark.org.tr
1-Adamantanemethylamine dimer (AD2)DFT (B3LYP)6-31G(d,p)7.71 dergipark.org.tr
1-Adamantane carboxylic acid dimer (AD3)DFT (B3LYP)6-31G(d,p)7.27 dergipark.org.tr
1-bromo this compound (BAD)EOM-CCSD/CIS-Varies with solvent researchgate.netnih.gov

Note: Specific HOMO-LUMO gap values for some entries were not explicitly provided in the source snippets but the trend or impact of substitution was described.

Electronic transitions, particularly in the UV-Vis range, can also be predicted using computational methods like TD-DFT. These calculations help in interpreting experimental absorption spectra and understanding the nature of excited states. mdpi.comrsc.orgaps.orgworldscientific.com

Electrostatic Potential Surface Analysis

The electrostatic potential surface (ESP) provides a visual representation of the charge distribution on the molecular surface, indicating regions that are susceptible to electrophilic or nucleophilic attack. dergipark.org.trresearchgate.netacs.org Computational methods are used to calculate and visualize the ESP of this compound and its derivatives. dergipark.org.trrsc.orgresearchgate.netnih.gov

For pristine this compound, the ESP is relatively uniform, reflecting its nonpolar nature and high symmetry. However, substitution with heteroatoms or polar functional groups significantly alters the ESP, creating regions of positive and negative potential. dergipark.org.trmdpi.comresearchgate.net For example, boron substitution in this compound leads to a heterogeneous ESP distribution with positive regions around boron atoms due to their lower electronegativity compared to carbon. mdpi.com Analyzing the ESP helps in understanding intermolecular interactions, such as hydrogen bonding or interactions with charged species. dergipark.org.trresearchgate.netnih.gov

Computational Spectroscopy and Spectroscopic Simulations

Computational methods are invaluable for predicting and interpreting the vibrational and electronic spectra of this compound, complementing experimental spectroscopic techniques.

Theoretical Vibrational Spectroscopy: Infrared and Raman Spectral Predictions

Theoretical calculations are widely used to predict the Infrared (IR) and Raman spectra of this compound and its derivatives. These simulations involve calculating the normal modes of vibration and their corresponding frequencies and intensities based on the molecule's optimized geometry and force constants. worldscientific.comresearchgate.netcapes.gov.brarxiv.org

DFT calculations, often with hybrid functionals like B3LYP and appropriate basis sets, are commonly employed for vibrational frequency calculations. rsc.orgworldscientific.comresearchgate.netcapes.gov.br These calculations can provide harmonic vibrational frequencies, which can then be scaled to better match experimental data, accounting for anharmonic effects. capes.gov.br

Predicted IR and Raman spectra help in the assignment of experimental bands and in understanding the nature of different vibrational modes (e.g., C-H stretching, C-C bending). worldscientific.comresearchgate.net Computational spectroscopy is particularly useful for studying substituted adamantanes, where the vibrational modes can be affected by the presence of different functional groups or changes in molecular symmetry. worldscientific.com Studies have also investigated the vibrational properties of this compound analogues and functionalized diamondoids using computational methods. nih.govresearchgate.net

Table: Computational Studies on Vibrational Spectroscopy of this compound and Derivatives

CompoundMethodBasis SetSpectroscopic MethodFindingsReference
This compoundDFT (B3LYP)6-311++G IR, RamanVibrational frequencies and assignments researchgate.net
This compoundDFT (B3-LYP)6-31G*IR, RamanReinterpretation of experimental spectra, scaled force field capes.gov.br
This compoundDFT (B3LYP)-Vibrational AnalysisConfirmation of local minima on potential energy surface rsc.org
This compound-based triazole derivativeDFT (B3LYP)cc-pVDZ, cc-pVTZIR, RamanPredicted spectra for interpretation of experimental data worldscientific.com
Sila-adamantaneDFT (GGA-PBE)NRLMOLIR, RamanVibrational frequencies researchgate.net
Sila-adamantaneHF, DFT (B3LYP), MP26-311G, LANL2DZIR, RamanVibrational frequencies researchgate.net

Photoelectron Spectroscopy Simulations and Ionization Potential Determination

Photoelectron spectroscopy (PES) is a powerful experimental technique used to probe the electronic structure of molecules by measuring the kinetic energy of ejected electrons following ionization. Computational methods, particularly those based on density functional theory (DFT) and higher-level ab initio approaches, are essential for simulating PES spectra and accurately determining ionization potentials (IPs). rsc.orgaip.org

Studies have focused on simulating the vibrationally resolved lowest-energy bands of this compound's PES using time-dependent correlation function approaches within the harmonic approximation. aip.org Geometries and normal modes for both neutral and cationic this compound, obtained from DFT calculations, serve as input for these simulations. aip.org These computational approaches have successfully reproduced the experimentally observed vibrational fine structure in the PES of this compound. aip.org

The adiabatic ionization potential (IEa) of this compound, which accounts for zero-point energy corrections, has been computationally determined using methods like ΔB3LYP/TZVP to be around 8.84 eV. aip.org This value shows reasonable agreement with experimental determinations, which range from 9.23 eV to 9.40 eV. aip.orgrsc.org Vertical ionization potentials (IEv), corresponding to ionization without geometry relaxation, have also been calculated, with values typically clustering around 9.75 eV experimentally and around 9.46 eV computationally using ΔB3LYP/TZVP. aip.org

Interactive Table 1: Selected Ionization Potentials of this compound

Type of IPExperimental Value (eV)Computational Value (eV) (Method)Source
Adiabatic (IEa)9.23 - 9.40~8.84 (ΔB3LYP/TZVP) aip.orgrsc.org
Vertical (IEv)~9.75~9.46 (ΔB3LYP/TZVP) aip.org
Adiabatic (IEa)9.29 ± 0.02- researchgate.netrsc.org
Adiabatic (IEa)9.25 ± 0.04 (NIST)- researchgate.netrsc.org

Note: Computational values can vary depending on the theoretical method and basis set used.

Optical Property Predictions: UV-Vis Absorption and Excited State Characterization

Computational chemistry is instrumental in predicting the optical properties of this compound and its derivatives, particularly their UV-Vis absorption spectra and the characterization of their excited states. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating electronic excitation energies and oscillator strengths, providing insights into the nature of electronic transitions. nih.govaip.orgias.ac.in

Studies on the this compound cation (C₁₀H₁₆⁺) have utilized TD-DFT to predict its vertical absorption spectrum. researchgate.net These calculations have shown that the this compound cation exhibits broad absorption bands in the near-infrared and ultraviolet regions. researchgate.netresearchgate.netrsc.org The broadness of these bands, even at cryogenic temperatures, has been attributed to the short lifetimes of excited states and Franck-Condon congestion arising from close-lying vibronic excitations. rsc.orgrsc.org

The first excited state of neutral this compound has been characterized computationally as a Rydberg state with lowered symmetry compared to the ground state due to geometry changes upon excitation. oxinst.com Calculations suggest that the photoluminescence observed in this compound, which shows vibrational fine structure, originates from a transition from this delocalized first excited state to different vibrational normal modes of the ground state. oxinst.com

Computational investigations of functionalized adamantanes, such as 1-iodothis compound, have explored the impact of substituents and solvent effects on their UV-Vis absorption spectra. nih.gov Calculations using high electron correlated methods like Equation of Motion-Coupled Cluster Singles and Doubles (EOM-CCSD) are often necessary to accurately describe the complex excited state geometries and potential energy surfaces, especially for molecules with heavy atoms or nearly degenerate excited states. nih.gov These studies have shown that solvent polarity can induce shifts in the absorption bands (redshift in nonpolar solvents and blue shift in polar solvents) due to differential stabilization of the ground and excited states. nih.gov

Molecular Dynamics and Fragmentation Pathways of this compound Ions

Computational molecular dynamics (MD) simulations are crucial for understanding the time-evolution of molecular systems, including the fragmentation pathways of ionized species like the this compound cation. These simulations can capture the complex interplay between electronic and nuclear motion following ionization or excitation. researchgate.netresearchgate.netresearchgate.net

Dissociative Ionization Mechanisms and Fragmentation Energetics

Experimental and theoretical studies have shown that this compound cations undergo dissociation through multiple parallel channels upon ionization. rsc.orgresearchgate.netnih.gov Computational exploration of the potential energy surface (PES) is essential to identify the various fragmentation pathways and determine the energetics (e.g., appearance energies and transition state barriers) associated with each channel. rsc.org

Mass spectrometry studies, often coupled with computational analysis, have identified several major fragment ions derived from this compound, including those with m/z ratios of 77, 79, 80, 81, 91, 92, 93, 94, 107, and 135. nih.gov The fragmentation processes often involve the opening of the rigid this compound carbon cage, followed by hydrogen migration and the loss of neutral fragments. rsc.orgresearchgate.net

Computational studies using methods like RRKM (Rice–Ramsperg–Kassel–Marcus) theory, which utilizes calculated transition state barriers and vibrational frequencies, have been employed to model the fragmentation kinetics and branching ratios of this compound ions. rsc.org These models help to rationalize the observed product distributions and determine 0 K appearance energies for various fragment ions. rsc.org For example, computational studies have found that the formation of the 1-adamantyl cation (C₁₀H₁₅⁺), resulting from hydrogen loss, is energetically favored over the 2-adamantyl cation. rsc.org

Interactive Table 2: Selected Fragment Ions and Appearance Energies from this compound Ionization

Fragment Ion (m/z)Proposed Neutral Fragment0 K Appearance Energy (eV) (Computational)Source
135 (C₁₀H₁₅⁺)H- rsc.orgnih.gov
93 (C₇H₉⁺)C₃H₇- rsc.orgnih.gov
91 (C₇H₇⁺)C₃H₉- nih.gov
79 (C₆H₇⁺)C₄H₉- nih.gov
80 (C₆H₈⁺)C₄H₈ rsc.org

Note: Appearance energies can vary depending on the fragmentation pathway and computational method.

Adiabatic and Nonadiabatic Molecular Dynamics of this compound Cations

Following photoexcitation, this compound cations can undergo complex dynamics involving transitions between different electronic states. Both adiabatic and nonadiabatic molecular dynamics simulations are employed to study these processes. researchgate.netresearchgate.netresearchgate.net Adiabatic dynamics assumes that the system remains on a single potential energy surface, while nonadiabatic dynamics accounts for transitions between different surfaces, often occurring at conical intersections. researchgate.netresearchgate.netresearchgate.net

Nonadiabatic MD simulations, frequently utilizing methods like surface hopping based on semiempirical or ab initio electronic structure theories, are particularly important for describing ultrafast processes like internal conversion and fragmentation in excited state cations. researchgate.netresearchgate.netresearchgate.netchemrxiv.orgnih.gov These simulations reveal that after excitation with near-infrared to ultraviolet photons, the this compound cation can undergo ultrafast internal conversion to its ground (doublet) electronic state, typically on a timescale of 10–100 fs depending on the excitation energy. researchgate.netresearchgate.netresearchgate.net This rapid internal conversion can be followed by fragmentation, with hydrogen loss being a predominant channel. researchgate.netresearchgate.netresearchgate.net

Computational studies have also investigated the nonadiabatic photodynamics of functionalized this compound cations, such as amantadine (B194251) and cyanothis compound cations, comparing their internal conversion timescales and fragmentation outcomes (e.g., cage-opening and hydrogen loss) to those of the parent this compound cation. chemrxiv.orgnih.gov These studies highlight that factors beyond simple energy gaps between states play a crucial role in determining the nonadiabatic dynamics and excited-state lifetimes. chemrxiv.orgnih.gov

Internal Conversion Processes in this compound Cations

Internal conversion is a radiationless process where a molecule transitions from a higher electronic state to a lower electronic state of the same spin multiplicity. In this compound cations, computational studies have shown that internal conversion is a very efficient process following photoexcitation. researchgate.netresearchgate.netresearchgate.net

Nonadiabatic molecular dynamics simulations have provided detailed insights into the timescale and mechanisms of internal conversion in C₁₀H₁₆⁺. researchgate.netresearchgate.netresearchgate.net These simulations indicate that internal conversion to the ground doublet state occurs on an ultrafast timescale, contributing to the broadness observed in the experimental electronic spectra due to the short excited-state lifetimes. researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org The rate of internal conversion is found to be dependent on the initial excitation energy. researchgate.netresearchgate.netresearchgate.net

Computational investigations of functionalized this compound cations have further explored the factors influencing internal conversion rates. chemrxiv.orgnih.gov These studies suggest that while energy gaps between electronic states are important, the details of the couplings between multiple states significantly impact the efficiency of internal conversion and thus the excited-state lifetimes. chemrxiv.orgnih.gov

Advanced Computational Studies on this compound-Derived Nanostructures

This compound serves as a fundamental building block for a variety of carbon nanostructures, collectively known as diamondoids. researchgate.netresearchgate.net Advanced computational studies are being increasingly applied to investigate the properties of these this compound-derived nanostructures, exploring their potential applications in fields such as nanotechnology and drug delivery. researchgate.netbiointerfaceresearch.com

Computational methods, including DFT, are used to study the structural, electronic, and interaction properties of this compound-derived nanostructures. researchgate.netbiointerfaceresearch.commdpi.com For instance, DFT calculations have been employed to assess the suitability of using graphene (G) and fullerene (F) nanostructures for the delivery of 1-aminothis compound (amantadine), a functionalized this compound derivative. biointerfaceresearch.com These studies involve optimizing the geometries of the nanostructures and the this compound derivative, evaluating their electronic features (e.g., HOMO-LUMO gaps), and analyzing the nature and strength of interactions between the drug molecule and the nanostructure using methods like the Quantum Theory of Atoms in Molecules (QTAIM). biointerfaceresearch.commdpi.com

Computational studies have also explored the effects of doping nanostructures with atoms like iron (Fe) to enhance interactions with this compound derivatives. biointerfaceresearch.com These calculations provide insights into the most favorable adsorption sites and the types of interactions (e.g., hydrogen bonding, C-Fe, N-Fe) that govern the formation and stability of the resulting complexes. biointerfaceresearch.com

Furthermore, computational studies have investigated the packing of this compound molecules in confined environments, such as helium droplets, to understand the formation and properties of this compound clusters and their ions. arxiv.org These studies often involve using DFT to calculate the properties of individual this compound molecules and clusters, complementing experimental mass spectrometry data. arxiv.org

Interactive Table 3: Computational Studies on this compound-Derived Nanostructures

Nanostructure TypeThis compound DerivativeComputational Method(s)Focus of StudyKey FindingsSource
Graphene (G)1-aminothis compoundDFT, QTAIMDrug delivery, interactionsAssessed suitability, analyzed interactions (H...C) biointerfaceresearch.com
Fullerene (F)1-aminothis compoundDFT, QTAIMDrug delivery, interactionsAssessed suitability, analyzed interactions (H...C, C...Fe, N...Fe), found F more suitable than G biointerfaceresearch.com
This compound ClustersThis compoundDFTPacking, ionization, fragmentationStudied cluster ions and fragmentation in helium droplets arxiv.org

Theoretical Modeling of this compound-Like Nanocages

Theoretical modeling plays a crucial role in understanding the properties and potential applications of this compound-like nanocages. These structures, which mimic the cage-like framework of this compound, are explored for various purposes, including drug delivery and materials science. mdpi.comnih.gov

Quantum chemistry methods have been utilized to study specific this compound-like nanocages, such as [Ag₂₄(trz)₁₈]ⁿ with varying oxidation states (n = 0, +2, +4, +6). cornell.edu These studies aim to predict the existence and properties of new nanocages. For instance, theoretical calculations indicated that [Ag₂₄(trz)₁₈] with oxidation states of 0, +2, and +4 can exist in a triplet state, which is often lower in energy than the singlet state, except for the +6 oxidation state. cornell.edu The energy gap of these nanocages is a key property investigated, with a large gap (e.g., 3.75 eV for [Ag₂₄(trz)₁₈]⁴⁺ and [Ag₂₄(trz)₁₈]⁶⁺) suggesting higher chemical stability. cornell.edu Nanocages with smaller energy gaps (below 1 eV), such as those with oxidation states 0 and +2 in the triplet state, are predicted to potentially act as conductors. cornell.edu These theoretical predictions highlight the potential of such nanocages for applications as sensors, conductors, and in encapsulating chemical species. cornell.edu

Theoretical studies also explore the interaction of this compound-like nanocages with other molecules. For example, the interaction between Al₁₂N₁₂ nanocages and small molecules like carbon dioxide and oxygen has been investigated using theoretical methods like M06-2X/6-311++G**. iau.ir Adsorption energies, calculated as the energy difference between the complex and the isolated species, provide insights into the favorability of these interactions. iau.ir Negative adsorption energies indicate exothermic adsorption. iau.ir Studies have shown that CO₂ can interact more strongly with the Al₁₂N₁₂ nanocage compared to O₂. iau.ir

Atomistic and Coarse-Grained Predictions for this compound Cluster Structures

Computational methods, including atomistic and coarse-grained simulations, are employed to predict the structures and stabilities of this compound clusters, (C₁₀H₁₆)N. nih.govfrontiersin.orgnih.govresearchgate.net Global optimization techniques, such as the basin-hopping method, are used with rigid models incorporating atom-atom pairwise interactions (Lennard-Jones and Coulomb contributions) to find low-energy structures for clusters of varying sizes (up to N = 42). nih.govfrontiersin.orgnih.gov

Atomistic calculations suggest that this compound clusters initially favor an icosahedral packing arrangement. nih.govfrontiersin.orgnih.govresearchgate.net However, a structural transition towards face-centered cubic structures is observed as the cluster size increases beyond N = 14. nih.govfrontiersin.orgnih.govresearchgate.net The relative stabilities of clusters at specific sizes, often referred to as "magic numbers" (N = 13, 19, and 38), are consistent with these structural families and align with experimental mass spectrometry data on cationic this compound clusters. nih.govfrontiersin.orgnih.govresearchgate.net

Coarse-grained models, which simplify the representation of molecules by averaging over orientations, can partially reproduce the results obtained from all-atom simulations. nih.govfrontiersin.orgnih.govresearchgate.net While coarse-grained models correctly predict the magic numbers at N = 13 and 38, they may not accurately capture the finer details of the structural transition observed in the all-atom models. nih.govfrontiersin.orgnih.govresearchgate.net This discrepancy arises because, despite their apparent symmetry, this compound molecules exhibit some degree of anisotropy that is better accounted for in atomistic simulations. nih.govfrontiersin.orgnih.govresearchgate.net

Theoretical investigations also compare the amorphous structures of this compound-like cluster materials using molecular dynamics simulations. researchgate.net These studies analyze the intermediate-range structure and indicate a strong preference for distinct cluster orientations. researchgate.net Rigid molecular Reverse-Monte-Carlo (RMC) simulations have been shown to be feasible for structural analysis without relying on force fields. researchgate.net

Computational Analysis of Non-Covalent Interactions in this compound Systems

Density Functional Theory (DFT) is a common tool for investigating non-covalent interactions. dergipark.org.trmdpi.comrsc.orgresearchgate.net Studies on this compound derivatives have employed DFT with various functionals and basis sets to calculate complexation energies and analyze binding abilities. dergipark.org.tr The inclusion of dispersion correction, such as Grimme's D2 version, has been shown to improve the accuracy of complexation energy calculations, particularly with functionals like B3LYP. dergipark.org.tr Functionals like WB97XD may inherently include dispersion correction. dergipark.org.tr

The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction Plot (NCIplot) index are valuable computational tools for characterizing the nature and strength of non-covalent interactions. mdpi.comrsc.orgresearchgate.net QTAIM analysis involves examining topological parameters at bond critical points to understand the nature of interactions, including hydrogen bonding and van der Waals forces. rsc.orgresearchgate.net The NCIplot index provides a visual representation of non-covalent interactions. mdpi.comresearchgate.net

Studies on this compound derivatives have identified various types of non-covalent interactions, including N–H···S, N–H···O, C–H···S, C–H···O, H–H bonding, and C–H···π interactions. mdpi.com QTAIM analysis has been used to quantify the strength of these interactions, indicating that N–H···O interactions can be particularly strong in certain this compound derivatives. mdpi.com Hirshfeld surface analysis and 2D-fingerprint plots are also used to visualize and quantify the contributions of different intermolecular contacts to the crystal structure stabilization. mdpi.comrsc.orgresearchgate.net These analyses can reveal the presence or absence of specific interactions depending on the substituents on the this compound core. mdpi.comrsc.org

Computational studies on the interaction of this compound derivatives with other structures, such as nanocarriers, also analyze non-covalent interactions. biointerfaceresearch.com For example, DFT calculations investigating the delivery of 1-aminothis compound by graphene and fullerene nanostructures analyzed the involved interactions using QTAIM. biointerfaceresearch.com These studies identified semi-hydrogen bond interactions (H···C) and other interactions involving nitrogen and carbon atoms with the nanostructure. biointerfaceresearch.com

Complexation energies calculated using DFT can provide quantitative data on the strength of interactions in dimeric forms of this compound derivatives. dergipark.org.tr

This compound DerivativeFunctional + DispersionComplexation Energy (kcal/mole)
1-adamantanol (AD1)B3LYP + D2-8.61
1-adamantanemethylamine (AD2)B3LYP + D2-6.04
1-adamantanecarboxylic acid (AD3)B3LYP + D2-23.75

Note: Data derived from computational studies using Grimme's dispersion correction in B3LYP. dergipark.org.tr

These computational approaches provide a detailed understanding of the subtle non-covalent forces that govern the behavior and assembly of this compound and its derivatives in various chemical environments.

Adamantane in Supramolecular Chemistry and Host Guest Systems

Adamantane (B196018) as a Key Guest Molecule in Macrocyclic Host Systems

This compound's size and shape are well-suited for inclusion within the cavities of various macrocyclic host molecules, forming stable host-guest complexes. This ability is central to its applications in supramolecular chemistry.

Formation and Characterization of Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic inner cavity and hydrophilic outer surface, are prominent hosts for this compound derivatives. The formation of inclusion complexes between this compound and cyclodextrins, particularly β-cyclodextrin (β-CD), is well-established due to the good size compatibility between the this compound cage and the β-CD cavity mdpi.comrsc.org. This interaction is characterized by high association constants, typically in the range of 10³ to 10⁵ M⁻¹ mdpi.comnih.govmdpi.com.

Characterization of these inclusion complexes is performed using various techniques. Powder X-ray diffraction and solid-state ¹³C CP/MAS NMR spectroscopy can indicate the formation of inclusion complex domains with channel-type structures nycu.edu.tw. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal changes in thermal stability upon complexation nycu.edu.tw. For instance, DSC measurements have shown that complexing this compound-modified benzoxazine (B1645224) units with β-CDs results in stiffer main chains and higher glass transition temperatures, while TGA indicates enhanced thermal stability of the inclusion complexes nycu.edu.tw.

NMR spectroscopy, particularly ROESY NMR, combined with molecular dynamics simulations, is a powerful tool for structural characterization, providing insights into the orientation of this compound derivatives within the cyclodextrin (B1172386) cavity ruc.dk. Studies have shown that cationic this compound derivatives tend to orient with the charged group protruding from the wider opening of the cyclodextrin, while anionic derivatives may exhibit co-existing orientations ruc.dk. The guest orientation can be influenced by the functional group attached to this compound and modifications to the cyclodextrin host ruc.dk.

Data from a study on this compound-modified benzoxazines and β-cyclodextrin inclusion complexes illustrates the impact on thermal properties:

ComplexGlass Transition Temperature (°C)Thermal Stability (Enhanced)
Uncomplexed BenzoxazineLowerLower
β-CD/Benzoxazine ICHigherEnhanced

This table is based on findings indicating that complexation leads to increased glass transition temperature and enhanced thermal stability nycu.edu.tw.

Supramolecular Interactions with Cucurbiturils

Cucurbiturils (CB[n]), another class of macrocyclic hosts, also form strong inclusion complexes with this compound derivatives, particularly Cucurbit pensoft.neturil (CB pensoft.net) nih.govmuni.cz. CB pensoft.net exhibits remarkably high-affinity binding towards this compound and other ammonium-derived guests in water nih.gov. The rigid structure and hydrophobic cavity of cucurbiturils, along with their carbonyl-laced portals, facilitate strong host-guest interactions, especially with cationic species muni.cz. The binding affinity in cucurbituril (B1219460) systems can be significantly influenced by ion-dipole interactions between the host portals and cationic guests, leading to favorable entropic effects nih.gov.

This compound's strong interaction with CB pensoft.net has been utilized in various applications, including the disintegration of phthalocyanine (B1677752) aggregates for photodynamic therapy and in the development of supramolecular assemblies for targeted applications nih.govmuni.cz. NMR titration studies, such as ¹H-NMR titration, are used to demonstrate the formation of these supramolecular complexes and determine their stoichiometry, often showing 1:1 complex formation between this compound-modified guests and CB pensoft.netnih.govmdpi.com.

Design and Assembly of this compound-Based Supramolecular Architectures

This compound's rigid structure and ability to engage in specific host-guest interactions make it a valuable structural element in the design and assembly of various supramolecular architectures, including self-associating systems and polymeric structures.

Engineering Self-Associating Adamantyl Amphiphiles

This compound moieties can be incorporated into amphiphilic molecules to drive self-assembly processes in aqueous solutions. These adamantyl amphiphiles can form various supramolecular structures, such as micelles and vesicles, due to the hydrophobic association of the this compound groups and other hydrophobic components tandfonline.comrsc.org. Engineering these amphiphiles involves carefully designing the molecular structure to control the self-assembly behavior and the resulting aggregate morphology tandfonline.com.

Studies on self-associating this compound-appended amphiphiles have explored the influence of the this compound functionality on properties like biological membrane permeation and molecular stability tandfonline.com. Techniques such as ¹H NMR DOSY, dynamic light scattering (DLS), and surface tension measurements are used to characterize the self-associative properties, including aggregate size, stability, and critical aggregate concentration tandfonline.com. For example, DLS studies have shown the formation of aggregates with hydrodynamic diameters in the nanometer range tandfonline.com. The presence of specific functional groups, such as amide-substituted phenyl rings, can lead to the formation of higher-order aggregated species at lower concentrations tandfonline.com.

This compound as a Structural Element in Supramolecular Polymers and Rotaxanes

This compound's strong host-guest interaction with cyclodextrins, particularly β-CD, is widely utilized in the construction of supramolecular polymers and rotaxanes researchgate.netpsu.edu. In supramolecular polymers, this compound-modified monomers can interact with cyclodextrin-modified monomers to form extended polymeric chains or networks held together by reversible host-guest interactions psu.edumdpi.com. This dynamic nature allows for properties like self-healing and responsiveness to external stimuli reading.ac.uk.

This compound groups can serve as "stopper" groups in the synthesis of rotaxanes, preventing the dissociation of macrocycles threaded onto a linear molecule researchgate.net. They can also be incorporated as guest moieties on polymer chains, allowing cyclodextrins to thread onto the chain and form polyrotaxanes nycu.edu.twpsu.edu. The strong affinity between this compound and β-CD is crucial for the stability of these mechanically interlocked architectures psu.edu.

Research in this area involves synthesizing adamantyl-containing compounds and cyclodextrin derivatives and then utilizing their specific recognition properties to assemble complex structures researchgate.net. Characterization techniques like NMR spectroscopy, mass spectrometry, and atomic force microscopy (AFM) are employed to confirm the formation of these supramolecular assemblies and study their structures and properties researchgate.netpsu.edu.

Principles of Supramolecular Recognition and Surface Interactions Mediated by this compound

The supramolecular recognition mediated by this compound is primarily driven by the favorable host-guest interaction with macrocyclic hosts like cyclodextrins and cucurbiturils rsc.orgnih.gov. This recognition is based on the principle of molecular complementarity, where the size, shape, and hydrophobicity of the this compound guest are well-matched by the cavity of the host molecule mdpi.comrsc.org. The driving forces for this interaction include hydrophobic effects, van der Waals forces, and, in the case of charged guests and hosts like cucurbiturils, ion-dipole interactions nih.govreading.ac.uk.

This compound's ability to act as a recognition motif extends to surface interactions. This compound derivatives can be incorporated into lipid bilayers of liposomes or attached to surfaces, acting as anchors or recognition sites mdpi.compensoft.net. These this compound-modified surfaces can then interact specifically with molecules or surfaces presenting complementary host molecules, such as cyclodextrins mdpi.compensoft.net. This principle is applied in targeted drug delivery and the study of cellular recognition, where this compound-functionalized liposomes or nanoparticles can bind to cells decorated with cyclodextrins mdpi.compensoft.netrsc.org.

The strong and specific binding provided by the this compound-host interaction allows for the construction of self-assembled supramolecular systems on surfaces and at interfaces acs.orgmdpi.com. This can lead to the formation of ordered architectures and enables the development of functional materials with tailored surface properties acs.orgmdpi.com. The principles of supramolecular recognition mediated by this compound are fundamental to its diverse applications in creating complex and functional supramolecular systems.

Supramolecular Approaches in Advanced Delivery Systems (Mechanism-Focused)

This compound plays a crucial role in the design of advanced delivery systems by participating in supramolecular interactions. These interactions, primarily host-guest complexation and lipophilic association, enable the formation of self-assembled nanostructures like liposomes and dendrimers functionalized with this compound moieties. These systems offer advantages such as improved drug solubility, enhanced stability, targeted delivery, and controlled release. pensoft.netnih.govacs.org The mechanism of action often relies on the reversible nature of supramolecular interactions, allowing for cargo release in response to specific stimuli in the biological environment. acs.org

This compound as an Anchor in Lipid Bilayers of Liposomes

This compound's lipophilicity facilitates its incorporation into the lipid bilayer of liposomes, acting as an anchor for functional molecules attached to the this compound core. pensoft.netmdpi.comnih.gov This anchoring mechanism allows for the surface modification of liposomes with various ligands, such as carbohydrates or peptides, which can facilitate targeted delivery or enhance cellular uptake. nih.govpensoft.netresearchgate.net

The this compound moiety integrates into the hydrophobic core of the lipid bilayer, while the attached functional group is presented on the liposome (B1194612) surface. researchgate.netrsc.org This spatial separation is crucial for the functional group to interact with its target, such as cell surface receptors or complementary molecules. Studies using techniques like atomic force microscopy have provided insights into how this compound-modified molecules are anchored and distributed within the lipid bilayer. nih.govresearchgate.net For instance, research on adamantylated peptidoglycan fragments incorporated into liposomes demonstrated that the this compound group is anchored in the bilayer, while mannose residues were distributed on the surface, enhancing immune responses. nih.govresearchgate.net

The entrapment efficiency of this compound derivatives in liposomes can be influenced by their lipophilicity. More lipophilic compounds tend to exhibit higher entrapment efficiency. rsc.org

Here is a table illustrating the entrapment efficiency of some adamantyl aminoguanidines in liposomes:

CompoundEntrapment (%)CLogP
Adamantyl aminoguanidine (B1677879) 157.15 ± 2.35-0.71
Adamantyl aminoguanidine 251.81 ± 3.45-0.86
Adamantyl aminoguanidine 318.20 ± 5.45-3.88
Adamantyl aminoguanidine 443.23 ± 3.62-3.60
Adamantyl aminoguanidine 536.18 ± 4.81-1.92
Adamantyl aminoguanidine 631.51 ± 6.38-1.92

*Data based on research findings. rsc.org

This anchoring strategy is vital for developing targeted liposomal drug delivery systems and for studying molecular recognition processes at the cell membrane level. pensoft.netrsc.org

This compound-Based Dendrimers in Supramolecular Assemblies

This compound also serves as a building block for the construction of dendrimers, which are highly branched macromolecules with a well-defined structure. pensoft.netnih.gov this compound-based dendrimers can participate in supramolecular assemblies, particularly through host-guest interactions with macrocycles like cyclodextrins. pensoft.netresearchgate.net

The host-guest complexation between this compound moieties on the dendrimer and cyclodextrins can drive the self-assembly of complex nanostructures, such as core-shell tecto dendrimers. researchgate.net In such systems, a dendrimer modified with cyclodextrin can act as the core, while another dendrimer modified with this compound can form the shell through specific host-guest recognition. researchgate.net This supramolecular assembly approach allows for the creation of well-defined carriers with tunable properties for applications like gene delivery. researchgate.netresearchgate.net

The mechanism of interaction involves the inclusion of the this compound "guest" molecule within the hydrophobic cavity of the cyclodextrin "host". This non-covalent interaction is strong and specific, facilitating the controlled assembly of the dendrimer components. nih.govacs.org The multivalent nature of dendrimers, combined with the specific host-guest interactions, enables the formation of stable supramolecular complexes. researchgate.net

Research has explored the use of adamantyl-modified poly(propylene imine) dendrimers as hosts for peptides, forming complexes through ionic interactions and hydrogen bonding. researchgate.net The number of adamantyl radicals on the dendrimer surface can influence the host-guest interaction in these supramolecular complexes. pensoft.net These dendrimer-based supramolecular assemblies hold promise as carriers for various therapeutic agents, with the potential to enhance delivery efficiency and reduce toxicity. researchgate.net

Catalysis and Adamantane Based Catalytic Systems

Adamantane (B196018) Derivatives as Ligands in Homogeneous and Heterogeneous Transition Metal Catalysis

This compound derivatives are frequently employed as bulky alkyl substituents on ligand frameworks in transition metal catalysis. The rigid, saturated nature of the this compound cage provides a well-defined steric environment around the metal center, which can influence substrate approach, transition state geometry, and ultimately, the reaction outcome nih.govscholaris.ca.

Role of Lewis Acids in this compound-Mediated Chemical Transformations

Lewis acids play a crucial role in the synthesis and transformation of this compound and its derivatives. The seminal work by Schleyer demonstrated the favorable Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene (B3024363) to this compound, making this compound more readily accessible for chemical research mdpi.comwikipedia.org. This isomerization process involves the generation and rearrangement of carbocation intermediates, which are stabilized by the this compound cage structure wikipedia.org.

Lewis acids can also mediate functionalization reactions of this compound. For example, Friedel-Crafts reactions involving this compound and aromatic compounds can be catalyzed by Lewis acids, leading to the formation of aryl-substituted this compound derivatives wikipedia.org. Lewis acid-promoted reactions have also been utilized in the construction of the this compound framework itself or in the functionalization of pre-formed this compound scaffolds mdpi.com.

Metal-Free Catalysis Employing this compound Scaffolds

Beyond traditional transition metal catalysis, this compound scaffolds have found utility in the design of metal-free catalytic systems. The rigid and bulky nature of this compound can be exploited to create unique catalytic environments.

Design and Application of this compound-Derived Frustrated Lewis Pairs (FLPs)

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and Lewis bases that are prevented from forming a classical Lewis acid-base adduct due to steric bulk. This "frustration" leaves the Lewis acidic and basic sites open to activate small molecules. This compound derivatives have been explored as scaffolds for constructing FLPs. The bulky adamantyl group can provide the necessary steric hindrance to prevent the Lewis acid and base components from combining.

Theoretical studies have proposed this compound-derived N/B-containing frameworks as potential FLP designs scribd.com. These this compound-based FLPs can be designed to activate small molecules like hydrogen (H₂) or carbon dioxide (CO₂), enabling metal-free hydrogenation or CO₂ transformation reactions acs.orgnih.govmagtech.com.cn. The rigid this compound scaffold can influence the spatial arrangement of the Lewis acidic and basic sites, impacting their cooperative reactivity researchgate.net.

Adamantane in Advanced Materials Science and Nanotechnology

Adamantane (B196018) as a Molecular Building Block for Polymer Synthesis

This compound and its derivatives are employed as monomers or co-monomers in polymer chemistry due to their high thermal and chemical stability, rigidity, and bulky cage structures. The introduction of the this compound core into polymer chains can significantly impact their properties, including thermal behavior, phase separation morphology, and mechanical performance.

This compound-Containing Polyurethanes for Shape Memory Applications

This compound-containing polyurethanes have been explored for their potential in shape memory materials. The rigid this compound structure can disrupt the regular arrangement of polymer chains, contributing to the formation of amorphous domains. This structural influence, combined with the presence of crystalline soft segments, can lead to superior shape memory behaviors.

Research has shown that polyurethanes incorporating this compound units can exhibit high shape fixation and recovery rates. For instance, moderate this compound-containing polyurethanes prepared from 1,3-adamantanediol, 1,4-butanediol, and hexamethylene diisocyanate demonstrated a shape fixation rate of 98% and a shape recovery rate of 91% during dual-shape memory procedures. These materials can also exhibit triple-shape memory effects. The introduction of branching units with bulky adamantanes can influence the crystallization of hard and soft segments, promoting phase separation and forming distinct microdomains, which is crucial for shape memory properties.

Incorporation of this compound Moieties into Polysulfones, Polyesters, Polyamides, and Polyimides

This compound moieties have been incorporated into various other polymer systems, including polysulfones, polyesters, polyamides, and polyimides, to modify their properties. While specific detailed research findings on this compound's impact on the shape memory properties of all these polymer types within the provided search results are limited, the general principle of using this compound as a rigid building block to enhance thermal and mechanical stability applies.

This compound's rigid, three-dimensional framework and high physicochemical stability make it a suitable building block for preparing thermostable microporous polymers. For example, microporous organic polymers (MOPs) based on this compound have shown excellent thermal stability, with some networks stable up to 520 °C. This enhanced thermal stability is attributed to the introduction of this compound into the molecular structure and the formation of crosslinked networks comprising stable C–C bonds.

The incorporation of this compound can influence the structural diversity, stability, and adsorption properties of these polymers, making them promising for applications such as gas capture and storage, gas separation, and heterogeneous catalysis.

Rational Design of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

This compound and its derivatives are utilized as molecular building blocks for the rational design and synthesis of Metal-Organic Frameworks (MOFs). The rigid and symmetrical nature of this compound linkers allows for the construction of porous, crystalline structures with well-defined pore sizes and architectures. The use of multi-substituted this compound as a molecular "knot" connected by "linkage" molecules enables the creation of MOFs with high surface areas and excellent thermal and chemical stability. This approach is crucial for designing MOFs with specific properties for applications like gas storage and separation.

Development of Functional Coatings and Thin Films Incorporating this compound

The unique properties of this compound make it suitable for incorporation into functional coatings and thin films. While direct detailed research findings solely focused on this compound in coatings and thin films within the provided search results are not extensive, the use of this compound-containing polymers and its inherent properties suggest potential applications in this area. The rigidity, thermal stability, and hydrophobic nature of this compound could contribute to enhanced mechanical properties, improved adhesion, and increased resistance to environmental factors in coating and film applications. The application of this compound in polymer production and its derivatives being of increasing interest in practice further supports its potential in developing functional coatings and thin films.

Conceptual Nanoscale Applications of this compound and its Diamondoid Homologs

This compound, as the smallest member of the diamondoid family, along with its higher homologs (diamantane, triamantane, etc.), are considered promising molecular building blocks for nanotechnology due to their unique diamond-like structure, exceptional stability, and nanoscale size (typically 1-2 nm in diameter for lower diamondoids). Their rigid, strain-free cage structure makes them excellent candidates for various nanoscale applications.

Conceptual applications of this compound and diamondoids in nanotechnology include their use as templates, in molecular assembly, and in the construction of nanoscale materials. Their cage structure allows for the potential encapsulation of other molecules. The high stability and solubility of diamondoids in biological fluids also suggest their potential in nanomedicine, particularly in the development of safe and selective drug delivery systems and molecular carriers. This compound's core can also be used in the preparation of fluorescent molecular probes, where its structure can impede self-quenching of fluorophore groups due to steric hindrance, allowing for signal amplification.

The unique properties of diamondoids, such as their high melting points and resistance to degradation, further underscore their potential in creating robust nanoscale components and systems.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound9238
PolyurethaneNot available and might not be a discrete structure
Polysulfone16211415
PolyesterNot available and might not be a discrete structure
PolyamideNot available and might not be a discrete structure (Note: Nylon 6, a type of polyamide, has CID 32775)
PolyimideNot available and might not be a discrete structure (Note: A specific polyimide resin has CID 6454485)
1,3-Adamantanediol573829 (Note: Also listed with CID 68408 in some sources, but 573829 is more consistently linked to the diol structure)
1,4-Butanediol8064
Hexamethylene diisocyanate13192

Interactive Data Tables (Markdown Format)

While true interactive tables cannot be generated in this format, the following markdown table summarizes key findings on shape memory properties of this compound-containing polyurethanes mentioned in the text:

Material TypeThis compound ContentShape Fixation Rate (%)Shape Recovery Rate (%)NotesSource
Moderate this compound-Containing PolyurethanesModerate9891Dual-shape memory effect observed. Also exhibited triple-shape memory effect.
This compound-Bearing TPUs with PCL soft segmentsNot specified9985Enhanced crystallization of PCL segments observed.

It is important to note that the "this compound Content" in the table is described qualitatively based on the source text. More specific data on the exact percentage or ratio of this compound incorporation would require detailed experimental data from the cited research.

Adamantane in Advanced Medicinal Chemistry and Drug Design Principles

Intrinsic Structural Features of Adamantane (B196018) Pertinent to Drug Design

The this compound core offers several key structural features that are highly advantageous in the design and development of drug molecules. These features influence a drug's interaction with biological targets and its pharmacokinetic properties.

Conformational Rigidity and Defined Three-Dimensionality

This compound possesses a rigid, highly symmetric (Td point group) structure due to its fused cyclohexane (B81311) rings in a chair conformation researchgate.nettdx.catresearchgate.net. This inherent rigidity provides a defined three-dimensional shape, which is crucial for precise positioning of functional groups when incorporated into drug molecules publish.csiro.auresearchgate.netlatrobe.edu.au. Unlike flexible molecules that can adopt numerous conformations, the rigid this compound scaffold limits conformational freedom, allowing for a more controlled and effective exploration of drug targets and facilitating the optimization of potency and selectivity at a particular target publish.csiro.aupublish.csiro.auresearchgate.netlatrobe.edu.au. The spherical shape of this compound, with a diameter of approximately 6.4 Å, provides a distinct volume that is independent of its orientation, contrasting with planar aromatic systems like benzene (B151609) tdx.cat.

Modulation of Lipophilicity and Bioavailability through Adamantyl Incorporation

The this compound moiety is inherently lipophilic mdpi.comresearchgate.nettdx.catmdpi.comresearchgate.net. Incorporating the adamantyl group into a molecule can significantly increase its lipophilicity, typically increasing the calculated partition coefficient (cLogP) value by approximately 3.1 log units publish.csiro.autdx.catresearchgate.net. This increase in lipophilicity can be particularly useful for highly water-soluble compounds, helping them to cross biological membranes more effectively publish.csiro.autdx.catresearchgate.net. Enhanced lipophilicity can improve membrane solubility and blood-brain barrier (BBB) permeability, which is valuable for targeting central nervous system (CNS) drugs publish.csiro.auresearchgate.net. The lipophilic character of the this compound moiety modifies the bioavailability and modulates the therapeutic efficacy of compounds researchgate.netmdpi.com.

Enhancement of Metabolic Stability and Protection of Adjacent Functional Groups

The rigid and sterically bulky nature of the this compound skeleton contributes to enhanced metabolic stability mdpi.comresearchgate.netlatrobe.edu.auresearchgate.netresearchgate.net. The steric hindrance provided by the adamantyl group can impede the access of metabolic enzymes, such as hydrolytic enzymes (esterases, amidases), to nearby functional groups, thereby protecting them from metabolic cleavage mdpi.compublish.csiro.aulatrobe.edu.auresearchgate.netnih.gov. This protection can increase the plasma half-life of drug candidates, leading to improved pharmacokinetics publish.csiro.aulatrobe.edu.auresearchgate.netnih.govnih.gov. While this compound itself can undergo metabolism, particularly at the bridgehead carbons, strategic structural modifications like hydrogen-to-fluorine bioisosteric replacement can address these metabolic soft spots publish.csiro.aunih.govtandfonline.com.

This compound as a Rigid Pharmacophore and Scaffold in Rational Drug Design

This compound serves as a valuable rigid pharmacophore and scaffold in rational drug design, enabling the development of molecules with specific interactions and improved properties.

Principles of Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity nih.govontosight.aimdpi.comnih.gov. For this compound derivatives, SAR studies explore the impact of attaching different functional groups to the rigid this compound core and modifying their positions ontosight.ainih.gov. The defined three-dimensionality of this compound allows for precise positioning of substituents, which is critical for optimizing interactions with biological targets publish.csiro.aupublish.csiro.aunih.gov. SAR studies on this compound derivatives have revealed that the biological activity is associated with the symmetry, compact structure, lipophilicity, conformational rigidity, and metabolic stability imparted by the this compound moiety researchgate.netresearchgate.net. Early SAR studies on amantadine (B194251), for instance, showed that the amino group was crucial for antiviral activity, supported by the unsubstituted this compound cage acting as a secondary pharmacophore nih.gov. SAR data helps in understanding the relationship between the chemical structure and the observed biological effects, guiding the design of more potent and selective compounds nih.govmdpi.comontosight.aimdpi.comnih.gov.

Application of Molecular Modeling and Virtual Screening in this compound-Based Drug Discovery

Molecular modeling and virtual screening techniques are powerful tools in the discovery and optimization of this compound-based drugs ontosight.ainih.gov. These computational methods allow researchers to predict how this compound derivatives might interact with biological targets, such as receptors or enzymes, based on their three-dimensional structures and physicochemical properties ontosight.ainih.gov. Molecular docking studies can simulate the binding of this compound compounds to the active sites of target proteins, helping to identify potential lead candidates and understand binding orientations nih.gov. Virtual screening of large databases containing this compound derivatives can identify compounds with predicted favorable binding affinities or other desired properties ontosight.ai. Computational methods are also used to predict ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are important indicators of a drug candidate's pharmacokinetic profile nih.gov. The rigid structure of this compound simplifies molecular modeling studies by reducing the number of possible conformations to consider, making computational predictions more reliable nih.gov.

Mechanistic Insights into Biological Activity (Focus on Molecular Targets and Interactions)

The biological activity of this compound derivatives is closely linked to their interactions with specific molecular targets, often involving the rigid, lipophilic this compound core. This section delves into the mechanistic insights gained from studying these interactions.

Inhibition of Viral Proteins (e.g., M2 Protein of Influenza A Virus, Poxvirus p37 Protein)

This compound derivatives, particularly amantadine and rimantadine (B1662185), are well-established antiviral agents primarily known for their activity against Influenza A virus wikipedia.orgacs.orgplos.org. Their antiviral mechanism is associated with the inhibition of the M2 proton channel, a viral transmembrane protein essential for the early stages of virus replication wikipedia.orgplos.orgmdpi.com. The M2 protein forms a homotetrameric pore that transports protons from the endosome into the viral interior, a step necessary for viral uncoating and the release of genetic material wikipedia.orgmdpi.com. Adamantanes are thought to block this ion channel by binding within the pore region, interacting with specific residues in the transmembrane domain nih.govnih.gov.

Studies have identified key amino acid residues within the M2 protein's transmembrane region that are critical for this compound binding and sensitivity, including positions 26, 27, 30, 31, 34, and 38 plos.orgcdc.gov. Mutations at these positions can confer resistance to both amantadine and rimantadine plos.orgcdc.gov. For instance, the S31N mutation is a prevalent cause of this compound resistance in circulating Influenza A strains plos.org. Surface plasmon resonance (SPR) studies have indicated that amantadine and rimantadine can interact with the M2 ion channel at two distinct sites with differing binding affinities nih.gov. Binding assays have shown that mutations like S31N and V27A can abolish this compound binding at low concentrations, while the D44A mutation can facilitate binding nih.gov.

Beyond Influenza A, this compound derivatives have also been investigated for their potential against other viruses. For example, the poxvirus p37 protein is considered a potential target for antiviral intervention, and this compound derivatives have been explored as potential inhibitors of this protein and poxvirus reproduction dntb.gov.uaresearchgate.net. The p37 protein is relatively small, lacks homologues in humans, and is necessary for viral particle replication, making it an attractive target for drug design researchgate.net.

Modulation of Enzyme Activity by this compound-Containing Inhibitors

The incorporation of the this compound structure into molecules can lead to the modulation of various enzyme activities, with numerous this compound-based compounds exhibiting inhibitory effects against diverse enzymes pensoft.netrsc.org. Examples include the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), tyrosine kinase, glucosyl-ceramide synthase, cholinesterase, glycogen (B147801) synthase kinase-3, steroid sulfatase, and tyrosyl-DNA-phosphodiesterase 1 (TDP1) pensoft.netresearchgate.netnih.gov.

Research has shown that adamantyl carboxamide and acetamide (B32628) derivatives can act as selective inhibitors of human 11β-HSD1 nih.gov. Optimization studies have led to the discovery of potent inhibitors with IC50 values in the nanomolar range, demonstrating high selectivity against 11β-HSD1 compared to related enzymes like 11β-HSD2 and 17β-HSD1 nih.gov. Molecular docking studies investigating the binding of this compound derivatives to enzymes like cholinesterase have highlighted the importance of hydrophobic interactions between the compounds and residues in the active site, although hydrophilic interactions also play a role researchgate.net.

This compound derivatives have also been utilized in supramolecular approaches to regulate enzyme activity. For instance, a two-faced synthetic receptor bearing sulfonamide and this compound groups was used to inhibit bovine carbonic anhydrase (BCA) enzyme activity figshare.com. The this compound functionality in this inhibitor allowed for its sequestration by a supramolecular host (CB uni.lu), leading to the restoration of enzyme activity and providing a mechanism for reversible regulation figshare.com.

This compound-monoterpene conjugates have been synthesized and shown to inhibit human TDP1 and TDP2 enzymes, which are involved in DNA repair researchgate.net. These compounds have demonstrated inhibitory activity against TDP1 with IC50 values in the low micromolar range researchgate.net. The simultaneous inhibition of both TDP1 and TDP2 is considered a promising strategy for enhancing the efficacy of certain anticancer drugs researchgate.net.

General Interactions with Biological Membranes and Cellular Ion Channels

The lipophilicity of the this compound core facilitates its interaction with biological membranes mdpi.comnih.govresearchgate.net. This compound and its derivatives can incorporate into the lipid bilayer, which is a crucial initial step for drug transfer across cell membranes mdpi.com. Studies using liposomes as models for cell membranes have investigated the partitioning and localization of this compound and compounds like amantadine within lipid bilayers mdpi.comnih.gov. Neutron and X-ray studies have been employed to determine the location of amantadine in multilayers of dioleoylphosphatidylcholine (DOPC) mdpi.com.

The adamantyl moiety's size and bulkiness allow it to fit into cavities of various host molecules and act as a blocking agent for cellular ion channels mdpi.comnih.gov. This ability to interact with and potentially block ion channels is a significant aspect of the biological activity of some this compound derivatives, as seen with the M2 ion channel of Influenza A virus wikipedia.orgplos.org. The interaction with biological membranes can also play a role in targeted drug delivery systems, where this compound derivatives can be incorporated into liposomes or dendrimers to facilitate interaction with specific cell receptors pensoft.netmdpi.comnih.gov.

Research into this compound Derivatives for Antimicrobial Activity (In Vitro Studies)

This compound derivatives have been explored for their potential antimicrobial properties, with in vitro studies demonstrating activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and fungi from Candida species mdpi.comresearchgate.netresearchgate.net. The antimicrobial activity of these derivatives may be partly attributed to their membranotropic activity mdpi.com.

Recent research has involved the synthesis of novel this compound derivatives and the evaluation of their in vitro antimicrobial activity. For example, seventeen synthesized this compound derivatives were tested against a panel of bacterial strains and Candida spp. mdpi.com. Some derivatives showed notable antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus epidermidis mdpi.com. Another study on novel this compound-linked isothiourea derivatives reported potent broad-spectrum antibacterial activity and moderate activity against Candida albicans acs.org.

Hybrid derivatives combining this compound with moieties like Schiff bases and hydrazone-hydrazides have also been synthesized and evaluated for antimicrobial activity researchgate.net. Some of these compounds exhibited activity against Gram-positive bacteria researchgate.net. Phthalimide derivatives of this compound have shown strong antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to clinically used antibiotics against Staphylococcus aureus and Micrococcus flavus researchgate.net. Analogues of 4-(1-adamantyl)-2-quinolinecarbohydrazide have demonstrated antimycobacterial activities against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains researchgate.net.

Table 1 summarizes some in vitro antimicrobial activity findings for selected this compound derivatives based on available research.

Table 1: In Vitro Antimicrobial Activity of Selected this compound Derivatives (Based on data from text)

Compound Type / DescriptionTested Microorganisms (Examples)Observed Activity / FindingsSource
This compound DerivativesGram-positive bacteria (S. epidermidis), Candida spp.Highest antibacterial potential (MIC = 62.5–1000 µg/mL) against Gram-positive bacteria. mdpi.com mdpi.com
This compound-linked IsothioureasBroad-spectrum bacteria, Candida albicansPotent broad-spectrum antibacterial activity, moderate antifungal activity. acs.org acs.org
This compound-Schiff base/Hydrazone hybridsGram-positive bacteriaActivity observed against tested Gram-positive bacteria. researchgate.net researchgate.net
Phthalimide derivatives of this compoundStaphylococcus aureus, Micrococcus flavusStrong antibacterial activity, MICs comparable to clinical antibiotics. researchgate.net researchgate.net
4-(1-adamantyl)-2-quinolinecarbohydrazide analoguesMycobacterium tuberculosis (drug-sensitive and resistant)Excellent antimycobacterial activities (6.25-3.125 mg/mL range). researchgate.net researchgate.net

Note: This table presents a summary based on the provided text snippets and is not exhaustive of all research in this area. MIC values and specific compound numbers are examples from the cited sources.

Investigation of this compound Derivatives in Anticancer Research (In Vitro Studies and Molecular Docking)

This compound derivatives are also being investigated for their potential in anticancer research, with studies focusing on their in vitro cytotoxic effects and molecular interactions with cancer-related targets through techniques like molecular docking researchgate.netamericanelements.comresearchgate.net.

In vitro cytotoxicity assays have been conducted on various cancer cell lines to evaluate the antiproliferative effects of synthesized this compound derivatives mdpi.comacs.orgresearchgate.netresearchgate.net. Some novel this compound derivatives have shown cytotoxicity against human carcinoma cell lines researchgate.net. For instance, certain this compound-linked isothiourea derivatives have displayed anti-proliferative activity against human cancer cell lines with IC50 values under 30 μM acs.org. While some studies indicate cytotoxic effects, others suggest that certain this compound derivatives may not cause statistically significant changes in cell proliferation within tested dose ranges mdpi.comresearchgate.net.

Molecular docking studies are employed to understand the potential binding modes and affinities of this compound derivatives with biological targets relevant to cancer researchgate.netresearchgate.netrsc.org. These studies help to predict how a compound might interact with a protein, providing insights into its potential mechanism of action. For example, molecular docking has been used to investigate the binding of this compound derivatives within the active site of enzymes like cholinesterase, highlighting the role of hydrophobic interactions researchgate.net.

Research has also focused on designing hybrid compounds combining the this compound core with other pharmacophores to target specific proteins involved in cancer progression. Studies have explored adamantanyl-1,3,4-oxadiazol hybrid compounds as potential inhibitors of Aurora-A kinase, an enzyme critical for cell cycle control researchgate.net. Molecular docking studies were used to probe the binding interactions of these hybrid compounds within the Aurora-A kinase active site researchgate.net. Another area of investigation involves urea/thiourea derivatives containing an this compound-indole scaffold, evaluated for their anticancer activity and ability to modulate the activity of the orphan nuclear receptor Nur77, a potential therapeutic target for cancer rsc.org. Molecular docking studies were performed to analyze the interaction between these compounds and Nur77 rsc.org.

This compound-monoterpene conjugates, which inhibit TDP1 and TDP2 enzymes involved in DNA repair, are also being explored in the context of anticancer therapy, particularly in combination with topoisomerase inhibitors researchgate.net.

Table 2 summarizes some findings from in vitro anticancer studies and molecular docking analyses of this compound derivatives.

Table 2: In Vitro Anticancer Activity and Molecular Docking Findings for Selected this compound Derivatives (Based on data from text)

Compound Type / DescriptionIn Vitro Cytotoxicity Findings (Examples)Molecular Docking Insights (Examples)Source
This compound DerivativesCytotoxicity observed against human carcinoma cell lines. researchgate.netHydrophobic interactions play a predominant role in binding to cholinesterase enzymes. researchgate.net researchgate.net
This compound-linked IsothioureasAnti-proliferative activity (IC50 < 30 μM) against human cancer cell lines. acs.orgNot specified in text. acs.org
Adamantanyl-1,3,4-oxadiazol hybridsEvaluated as potential inhibitors of Aurora-A kinase. researchgate.netDocking studies probed binding interactions within the Aurora-A kinase active site. researchgate.net researchgate.net
This compound-indole urea/thiourea derivativesEvaluated for anticancer activity and Nur77 modulation. rsc.orgDocking studies analyzed interaction with Nur77. rsc.org rsc.org
This compound-monoterpene conjugatesSynergized with topotecan (B1662842) on HeLa cells, caused DNA damage. researchgate.netNot specified in text regarding docking to cancer-specific targets, focuses on TDP1/TDP2 inhibition. researchgate.net

Note: This table presents a summary based on the provided text snippets and is not exhaustive of all research in this area. Specific IC50 values and compound details are examples from the cited sources.

Future Research Directions and Emerging Applications of Adamantane

Rational Design and Synthesis of Novel Adamantane (B196018) Derivatives with Precisely Tailored Biological Profiles

The this compound core's lipophilicity and metabolic stability make it an attractive building block for medicinal chemistry. Future research aims at the rational design and synthesis of novel this compound derivatives with finely tuned biological activities. This involves detailed structure-activity relationship (SAR) studies and molecular modeling to understand how modifications to the this compound scaffold influence interactions with biological targets. For instance, this compound derivatives are being explored for their potential as antiviral, antibacterial, and antifungal agents. ontosight.aimdpi.com The incorporation of the this compound moiety can enhance the lipophilicity of compounds, potentially improving their bioavailability and therapeutic effect. mdpi.comresearchgate.net Research is ongoing to develop new this compound derivatives with improved pharmacokinetic profiles and safety margins. ontosight.ai Studies have investigated this compound-based compounds for activity against influenza viruses and coronaviruses. ontosight.airesearchgate.net Beyond infectious diseases, this compound derivatives are being designed for other therapeutic areas, including as potential anticancer agents and modulators of biological pathways. mdpi.comnih.govresearchgate.net The rigid structure can be used to control the orientation of functional groups, aiding in the optimization of potency and selectivity. researchgate.net

Continued Development and Optimization of Advanced Synthetic Methodologies

Efficient and selective synthesis of functionalized this compound derivatives is crucial for expanding their applications. Future research will focus on developing and optimizing advanced synthetic methodologies. This includes exploring new catalytic approaches, such as photoredox and H-atom transfer catalysis, for the direct functionalization of this compound C-H bonds with high chemoselectivity. acs.orgnih.gov While traditional methods like Lewis acid-catalyzed rearrangements are established for synthesizing the this compound cage, research continues to refine these processes and develop new routes to access diverse substitution patterns, particularly 1,2-disubstituted derivatives. mdpi.comorgsyn.org Efforts are also directed towards developing more environmentally friendly and efficient synthetic protocols. mdpi.com The development of methods for the carbonylation of this compound under milder conditions, for example, represents an active area of research. acs.org

Integration of Computational and Experimental Approaches for Accelerated Material Discovery and Design

The design and discovery of new this compound-based materials can be significantly accelerated by integrating computational and experimental approaches. acs.org Future research will increasingly utilize computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, to predict the structural, electronic, and optical properties of this compound derivatives and their assemblies. acs.orgmdpi.comdergipark.org.trrsc.orgresearchgate.netmdpi.com These computational insights can guide the synthesis of promising new materials with desired characteristics for applications in areas like optoelectronics, gas storage, and energy conversion. mdpi.comdergipark.org.tr Experimental validation through techniques like X-ray crystallography, spectroscopy, and thermal analysis is essential to confirm computational predictions and characterize the synthesized materials. mdpi.commdpi.com This integrated approach allows for a more targeted and efficient exploration of the vast chemical space of this compound-based materials.

Expansion of Supramolecular Applications Beyond Traditional Delivery Systems

While this compound's strong host-guest interactions with cyclodextrins have been widely explored for drug delivery, future research aims to expand its supramolecular applications into new domains. rsc.orgnih.govmdpi.compensoft.netnih.gov This includes utilizing this compound in the construction of supramolecular assemblies for applications beyond drug or gene delivery. rsc.orgnih.gov Emerging areas include the development of this compound-based supramolecular systems for bioanalytics, sensing assays, bioimaging, and diagnostics. rsc.orgnih.gov this compound can serve as a key component in constructing complex nanostructures and functional materials through self-assembly processes. nih.govarxiv.orgwikipedia.orgresearcher.life The ability to form strong inclusion complexes with macrocycles like cucurbit[n]urils is being leveraged for various non-delivery applications, such as chemosensing and the creation of hybrid nanostructures. rsc.orgnih.gov

Exploring New Frontiers in Catalysis and Chemical Transformations Utilizing this compound Scaffolds

This compound scaffolds are being increasingly explored in catalysis and chemical transformations. The rigid and stable nature of the this compound core can be advantageous in designing ligands or catalyst supports. Future research will investigate the use of this compound derivatives as catalysts or ligands in various organic reactions, potentially influencing selectivity and activity. acs.orgrsc.org The unique environment provided by an this compound scaffold can be exploited to develop novel catalytic systems for challenging transformations. acs.org Research is also exploring the catalytic oxidation of this compound itself to valuable oxygenated products. mdpi.com

Leveraging this compound's Unique Structural Characteristics for Optoelectronic and Molecular Electronic Devices

This compound's rigid cage structure, high symmetry, and insulating properties make it a promising candidate for applications in optoelectronic and molecular electronic devices. mdpi.comresearchgate.netarxiv.orgrsc.orggoogle.comcsic.esrsc.org Future research is focused on incorporating this compound and its functionalized derivatives into organic light-emitting diodes (OLEDs), solar cells, transistors, and other electronic components. mdpi.comresearchgate.netrsc.orggoogle.comcsic.es By substituting carbon or hydrogen atoms with other elements, such as boron, the electronic and optical properties of this compound can be tuned for specific applications. mdpi.com this compound-containing polymers are being investigated for use in coatings for touchscreens and in lithography. wikipedia.orgrsc.org The controlled self-assembly of this compound molecules and their derivatives is also being studied for building molecular electronic devices. arxiv.org The development of this compound-based host and hole-transporting materials is an active area of research for improving the performance and thermal stability of OLEDs. researchgate.net this compound's properties, including its wide band gap, can be leveraged in the design of new nano-optoelectronic devices. researchgate.net

Q & A

Q. What are the primary synthetic methods for adamantane, and what challenges exist in achieving high yields?

this compound synthesis historically faced low yields (e.g., 0.16% via Prelog and Seiworth’s decarboxylation method). Breakthroughs like Schleyer’s isomerization of tetrahydrodicyclopentadiene using AlCl₃-HCl or HF-BF₃ catalysts under high pressure improved yields to 30–40% . Key challenges include controlling side reactions and optimizing catalyst systems. Modern methods prioritize selecting precursors (e.g., dicyclopentadiene) and reaction conditions (pressure, temperature) to minimize byproducts .

Q. How do this compound’s physical properties (e.g., melting point, solubility) influence its experimental handling?

this compound’s high melting point (268°C in sealed tubes) and sublimation tendency require sealed systems for thermal analysis. Its lipophilic nature enables solubility in nonpolar solvents (e.g., hexane, toluene), making it suitable for organic-phase reactions. Phase transitions (e.g., crystallization at –30°C) necessitate controlled temperature environments during storage and processing . Characterization techniques like XRD and FT-IR confirm its diamondoid lattice and vibrational modes .

Q. What thermodynamic data are critical for predicting this compound’s stability in materials science applications?

Key parameters include enthalpy of formation (ΔHf° = –129.3 kJ/mol), sublimation enthalpy (ΔHsub = 62.5 kJ/mol), and heat capacity. NIST data highlight its exceptional thermal stability, attributed to strain-free, tetrahedral bonding . These properties inform its use in high-temperature polymers or coatings, where thermal degradation thresholds are modeled using differential scanning calorimetry (DSC) .

Q. How does this compound’s solubility profile impact its utility in drug delivery systems?

this compound’s low aqueous solubility limits direct biomedical use, but derivatization (e.g., carboxylation) enhances hydrophilicity. Encapsulation studies leverage its cage structure to host hydrophobic drugs, with solubility parameters (Hansen solubility coefficients) guiding solvent selection for co-crystallization . Solvent effects on entropy and Gibbs free energy are quantified via computational models (e.g., COSMO-RS) .

Advanced Research Questions

Q. What methodologies enable the design of this compound-based microporous polymers for gas storage?

Framework stability is achieved via Suzuki-Miyaura cross-coupling of tetrabromophenylthis compound with diboronic acids, forming rigid networks with surface areas >500 m²/g. Gas adsorption (e.g., CO₂, CH₄) is tested volumetrically at 77 K, with pore size distribution analyzed using non-local density functional theory (NLDFT) . Hydrothermal stability is validated through cyclic exposure to steam (150°C, 24 hr) .

Q. How can this compound derivatives be optimized for selective C-H halogenation in synthetic chemistry?

Radical-mediated halogenation (e.g., using N-hydroxyphthalimide and t-butyl perchloride) targets tertiary C-H bonds. Density functional theory (DFT) simulations identify transition states, showing PINO radicals abstract hydrogen atoms with activation energies ~25 kcal/mol. Regioselectivity is confirmed via GC-MS and ¹H NMR, with yields >90% for 1-chlorothis compound .

Q. What mechanisms explain this compound’s role in antiviral resistance despite limited clinical use?

Genomic analysis of influenza A subtypes (H1N1, H5N3) reveals pre-1960s S31N mutations in M2 proton channels, conferring this compound resistance. Phylogenetic studies cross-reference historical isolates (1930s–present) to map mutation trajectories, suggesting environmental selection pressures in avian hosts . Reverse genetics validates resistance phenotypes in vitro .

Q. How do interpenetrating this compound networks affect crystallographic engineering?

Diamondoid nets interpenetrate via van der Waals interactions, analyzed via single-crystal XRD. Computational modeling (Materials Studio) predicts void fractions and mechanical properties, showing interpenetration enhances framework rigidity while maintaining porosity (~40% free volume) .

Q. What safety protocols mitigate risks in handling this compound and its derivatives?

PPE requirements include EN 143-certified respirators for dust suppression and nitrile gloves to prevent dermal exposure. Environmental protocols mandate spill containment (mechanical collection, no aqueous rinsing) due to aquatic toxicity (EC50 <1 mg/L) . Combustion products (CO, CO₂) necessitate fume hoods with scrubbers .

Q. How should researchers resolve contradictions in historical this compound resistance data?

Discrepancies (e.g., pre-1963 resistance mutations) are addressed through metadata curation (GenBank, GISAID) and Bayesian phylogenetic dating. Confounding factors, such as lab contamination or convergent evolution, are ruled out via clade-specific SNP analysis .

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